5-Methoxyquinoline

Overview

Description

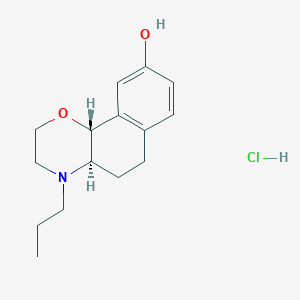

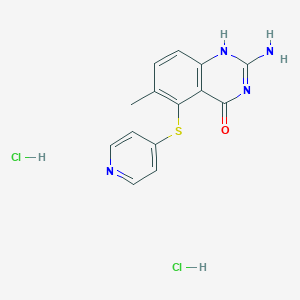

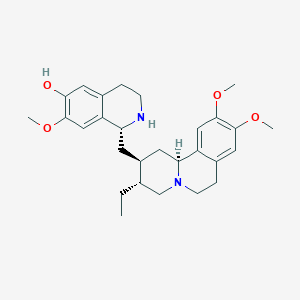

5-Methoxyquinoline is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research : Methoxy-substituted 3-formyl-2-phenylindoles, closely related to 5-Methoxyquinoline, have shown efficacy in inhibiting tubulin polymerization and disrupting microtubule assembly in human breast cancer cells. This suggests potential applications in targeted cancer therapy (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Environmental Monitoring : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been identified as a selective responder to Cd2+, making it potentially useful for measuring cadmium concentrations in waste effluents and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Pharmacological Effects : 5H6MQ, a derivative, acts as a hexose monophosphate shunt stimulant, indicating its potential applications in metabolic studies and perhaps in pharmacology (Baird, McCormick, & Canfield, 1986).

Drug Delivery Systems : Methoxy-modified kaolinite has been shown to selectively load 5-fluorouracil into its interlayer space, suggesting potential benefits in the oral delivery of this cancer drug (Tan, Yuan, Dong, He, Sun, & Liu, 2017).

Antiproliferative Activity : Certain compounds containing methoxyquinoline structures, such as 5-Amino-6-methoxy-2-aroylquinoline, have demonstrated potent antiproliferative activity and tubulin polymerization inhibition, indicating potential applications in antitumor therapies (Nien et al., 2010; Lee et al., 2011).

Hemotoxicity Studies : 5-hydroxyprimaquine, a related compound, contributes to the hemotoxicity of primaquine, offering insights into the side effects of certain medications (Bowman et al., 2004).

Herbicidal Potential : 8-Methoxyquinoline-5-amino acetic acid has been shown to be effective in weed control, suggesting its use as a herbicidal agent (A. E., Oke, & O. A., 2015).

Chemical Synthesis : There are various methods for synthesizing 5-alkyl substituted hydroxyquinolines, which are structurally related to this compound, useful in various chemical synthesis applications (Hojjatie, Muralidharan, Dietz, & Freiser, 1989).

Mechanism of Action

Target of Action

5-Methoxyquinoline is a derivative of quinoline, which is known to have a broad spectrum of bio-responses . The primary target of this compound is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes .

Mode of Action

The mode of action of this compound involves its interaction with EZH2. It acts as an inhibitor of EZH2, decreasing the global H3K27me3 level in cells . This interaction results in changes in the transcriptional activity of the target genes.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by EZH2. As a histone-lysine N-methyltransferase, EZH2 plays a crucial role in the methylation of histone H3, specifically at lysine 9 and 27. This methylation leads to the repression of target genes . By inhibiting EZH2, this compound can alter these pathways and their downstream effects.

Pharmacokinetics

It’s known that the compound is synthesized through a series of reactions involving 2-bromo-5-methoxyaniline and malonic acid

Result of Action

The result of this compound’s action is a decrease in the global H3K27me3 level in cells . This change in histone methylation can affect the transcriptional activity of various genes, potentially leading to a variety of cellular effects. The specific effects would depend on the particular genes that are affected by the change in methylation.

Biochemical Analysis

Biochemical Properties

It has been found that quinoline derivatives, including 5-Methoxyquinoline, can act as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family . This suggests that this compound may interact with enzymes such as EZH2 and potentially influence biochemical reactions.

Cellular Effects

This compound has been shown to decrease global H3K27me3 levels in cells and display anti-viability activities against two tumor cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRPAOFSPXEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344086 | |

| Record name | 5-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6931-19-7 | |

| Record name | 5-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-methoxyquinoline unique compared to other quinoline derivatives?

A1: this compound distinguishes itself through its photobasicity. This means its basicity, or its ability to accept a proton, significantly increases upon excitation by light. This property stems from the electron-donating nature of the methoxy group at the 5th position of the quinoline ring, influencing its electronic structure and consequently its reactivity in the excited state. [, , ]

Q2: How does this compound function as a photobase?

A2: Upon absorbing light, this compound transitions to an excited state. In this state, the molecule exhibits a higher pKa, making it a stronger base. This enhanced basicity enables it to abstract protons from suitable donor molecules, even those considered weakly acidic in their ground state. Notably, this excited state proton transfer process is highly dependent on the pKa of the donor molecule and its concentration in the solution. [, , , ]

Q3: What are the potential applications of this compound's photobasicity?

A3: The light-activated proton transfer ability of this compound makes it a promising tool for various applications, including:

- Catalysis: It can potentially be integrated into catalytic systems to facilitate reactions that are rate-limited by proton transfer steps, effectively using light to control reaction rates. []

- pH regulation: The ability to control proton transfer with light opens avenues for optically manipulating pH in specific environments, with potential applications in biological systems. []

- Redox reactions: By mediating proton transfer, this compound could be valuable in regulating and facilitating redox reactions, which are fundamental to energy storage and conversion processes. []

Q4: What challenges need to be addressed for the practical application of this compound?

A4: Several challenges need to be considered for broader implementation of this compound in practical settings:

- Donor-acceptor pre-association: Efficient proton transfer often requires pre-association between this compound and the proton donor, typically through hydrogen bonding. Achieving this in solution requires a high donor to acceptor ratio, which may not always be feasible. [, ]

- Excited state solvation threshold: Successful proton transfer also depends on the solvent's ability to stabilize the photogenerated products. This solvation threshold can be a limiting factor in some cases. []

- Optical energy cost: The energy difference between the ground and excited states of this compound is substantial, requiring UV light for activation. This high energy requirement can be a drawback for certain applications. []

Q5: How does the structure of this compound influence its photobasicity?

A5: The presence and position of the methoxy group are crucial for the photobasicity of this compound. This electron-donating group at the 5th position enhances the electron density in the quinoline ring system, particularly in the excited state. This electronic configuration increases the molecule's proton affinity when excited, leading to its photobasic behavior. Modifications to the structure, like changing the substituent or its position, can significantly alter the photobasicity and the molecule's overall reactivity. [, ]

Q6: Has this compound been explored for applications beyond photobasicity?

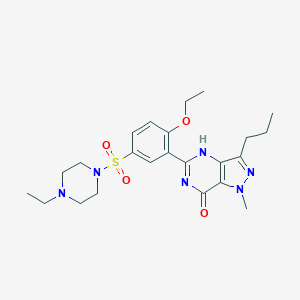

A6: Yes, research has also investigated this compound derivatives as potential inhibitors of Enhancer of Zeste Homologue 2 (EZH2), an enzyme involved in epigenetic regulation. Specifically, a derivative named 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) demonstrated inhibitory activity against EZH2 in vitro and showed promising anti-viability effects against cancer cell lines. [] This research highlights the versatility of the this compound scaffold for developing compounds with diverse biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)

![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)